5-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether
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Overview
Description
5-Fluoro-2-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether: is an organomagnesium compound, commonly known as a Grignard reagent. It is used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a fluorine atom and a methyl group on the benzene ring, which can influence its reactivity and selectivity in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-2-methylbenzylmagnesium chloride typically involves the reaction of 5-Fluoro-2-methylbenzyl chloride with magnesium metal in the presence of diethyl ether as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for adding reagents and controlling reaction conditions is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methylbenzylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halogens in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Diethyl ether or tetrahydrofuran (THF) are typically used.
Conditions: Reactions are usually carried out at low temperatures to control reactivity.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used in the formation of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology and Medicine:
Drug Development: Utilized in the synthesis of intermediates for drug molecules.
Biochemical Research: Helps in the study of biochemical pathways by providing labeled compounds.
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Polymer Chemistry: Involved in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This reaction forms new carbon-carbon bonds, which is fundamental in organic synthesis. The presence of the fluorine atom can influence the electron density and reactivity of the compound, making it more selective in certain reactions .
Comparison with Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with different reactivity due to the absence of fluorine and methyl groups.
Methylmagnesium Chloride: Lacks the aromatic ring, leading to different reactivity and applications.
Uniqueness: 5-Fluoro-2-methylbenzylmagnesium chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination can enhance its reactivity and selectivity in specific organic reactions, making it valuable in the synthesis of complex molecules .
Properties
IUPAC Name |
magnesium;4-fluoro-2-methanidyl-1-methylbenzene;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.ClH.Mg/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,2H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUQXEYYSJSPRI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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